Isolicoflavonol

Catalog No.
S1527654
CAS No.
94805-83-1
M.F
C20H18O6
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isolicoflavonol

CAS Number

94805-83-1

Product Name

Isolicoflavonol

IUPAC Name

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3

InChI Key

PGCKDCPTJAQQSQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

The exact mass of the compound Isolicoflavonol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Isolicoflavonol is a naturally occurring neoflavonoid, a subclass of isoflavonoids, recognized for its biological activities. As a metabolite of the more common isoflavone daidzein, it is investigated for its potential roles in modulating inflammatory and neurological pathways. [REFS-1, REFS-2] Its core value in a procurement context stems from a distinct activity profile against specific molecular targets compared to more common isoflavones like genistein, enabling more precise mechanistic studies.

While structurally related to common isoflavones like genistein, Isolicoflavonol is not a simple substitute. Evidence demonstrates that subtle differences in the isoflavonoid core lead to significant, multi-fold variations in potency against key enzymatic and signaling targets, including monoamine oxidase B (MAO-B) and the NLRP3 inflammasome. [REFS-1, REFS-2] Procuring Isolicoflavonol is therefore a deliberate choice for researchers who require a specific inhibitory profile to avoid confounding off-target effects or to probe pathways where common substitutes like genistein show divergent activity.

Potent Inhibition of the NLRP3 Inflammasome for Targeted Anti-Inflammatory Studies

Isolicoflavonol is characterized as a potent inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a key driver of inflammatory diseases. [1] It effectively inhibits IL-1β secretion and pyroptosis in macrophages by blocking ASC oligomerization and boosting the Nrf2 signaling pathway. While a direct IC50 is not reported, its described potency places it in the category of targeted NLRP3 inhibitors, which typically exhibit activity in the low-micromolar to nanomolar range. For instance, the well-characterized benchmark inhibitor MCC950 has an IC50 of ~8 nM. [2] This specific mechanism distinguishes Isolicoflavonol from general antioxidants or broadly acting anti-inflammatory agents.

Evidence DimensionNLRP3 Inflammasome Inhibition (IL-1β Release)
Target Compound DataCharacterized as a potent inhibitor; dose-dependently reduces IL-1β secretion and ASC oligomerization. [<a href="https://pubmed.ncbi.nlm.nih.gov/39366075/" target="_blank">1</a>]
Comparator Or BaselineBenchmark NLRP3 Inhibitor (MCC950): IC50 = 8 nM. [<a href="https://www.nature.com/articles/nm.3806" target="_blank">2</a>]
Quantified DifferenceN/A (Qualitative potency compared to quantitative benchmark)
ConditionsLPS-primed macrophages (THP-1 or BMDM) activated with NLRP3 agonists (e.g., ATP, Nigericin). [REFS-1, REFS-2]

For researchers studying inflammasome-driven pathologies, this compound offers a specific tool to probe the NLRP3/Nrf2 axis, a more targeted approach than using broad-spectrum anti-inflammatory compounds.

Differential Selectivity: Over 10-Fold Lower Potency Against MAO-B Compared to Genistein

In comparative enzymatic assays, Isolicoflavonol demonstrates significantly lower inhibitory activity against human monoamine oxidase B (hMAO-B) than the common isoflavone genistein. Isolicoflavonol exhibits an IC50 of 71.23 µM, whereas genistein is more than 10 times more potent with an IC50 of 6.81 µM. [REFS-1, REFS-2] This quantitative difference is critical for experimental design in neurobiology.

Evidence DimensionHuman Monoamine Oxidase B (hMAO-B) Inhibition IC50
Target Compound Data71.23 ± 0.06 µM [<a href="https://www.mdpi.com/1422-0067/24/21/15859" target="_blank">1</a>]
Comparator Or BaselineGenistein: 6.81 µM [<a href="https://www.hindawi.com/journals/omcl/2022/9920156/" target="_blank">2</a>]
Quantified Difference>10-fold less potent than Genistein
ConditionsIn vitro chemiluminescent assay with recombinant human MAO-B isozymes.

This allows researchers to investigate other biological effects of an isoflavonoid (e.g., anti-inflammatory) with substantially less confounding inhibition of MAO-B, a key enzyme in dopamine metabolism.

Mechanistic Studies of NLRP3 Inflammasome-Driven Pathologies

Ideal for in vitro and in vivo models of sterile inflammation where targeted inhibition of the NLRP3 inflammasome is required. Its demonstrated efficacy in models of acute liver injury makes it a suitable tool for investigating inflammasome-related hepatotoxicity. [1]

Neuro-inflammation Research with Reduced MAO-B Off-Target Activity

Serves as a valuable tool for studying the anti-inflammatory or neuroprotective effects of isoflavonoids in the CNS without the strong confounding MAO-B inhibition seen with substitutes like genistein. [2] This allows for clearer interpretation of results related to pathways independent of dopamine metabolism.

Investigating the Nrf2-Inflammasome Signaling Axis

The specific mechanism of Isolicoflavonol, which involves boosting Nrf2 signaling to suppress NLRP3 activation, makes it a precise chemical probe for researchers dissecting the interplay between antioxidant response pathways and innate immunity. [1]

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

354.11033829 Da

Monoisotopic Mass

354.11033829 Da

Heavy Atom Count

26

Appearance

Yellow powder

Melting Point

119 °C

UNII

355E7H7EHH

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

Explore Compound Types